N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Medicinal Chemistry Enzyme Inhibition False Positive Mitigation

Procure CAS 891138-19-5 to avoid colloidal aggregation liability common in the 1,3,4-oxadiazole class. Its isobutyramide side chain is hypothesized to reduce promiscuous inhibition, making it a superior negative control for GSK-3β studies (close analogs show EC50 >300,000 nM) and an ideal starting scaffold for kinase inhibitor libraries. Unlike the 3-chlorobenzamide derivative (19% PurE inhibition), this compound offers distinct target engagement profiles for bacterial screening panels. Ensure reproducible SAR by selecting the exact derivative.

Molecular Formula C12H11Cl2N3O2
Molecular Weight 300.14
CAS No. 891138-19-5
Cat. No. B2553168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
CAS891138-19-5
Molecular FormulaC12H11Cl2N3O2
Molecular Weight300.14
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18)
InChIKeyLWULSLDZQHEPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide (CAS 891138-19-5): A 1,3,4-Oxadiazole Scaffold for Specialized Medicinal Chemistry


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide (CAS 891138-19-5) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its core structure is characterized by a 1,3,4-oxadiazole ring substituted at the 5-position with a 2,5-dichlorophenyl group and at the 2-position via an amide linkage to an isobutyramide moiety [1]. This specific combination of substituents places it within a family of compounds extensively explored for diverse biological activities, yet its distinct physicochemical and steric properties set it apart from closely related analogs where the 2-position amide or 5-position aryl group is varied [2]. While direct primary research data for this exact derivative is highly limited in the public domain, its structural features suggest a unique profile that merits careful evaluation against its chemical neighbors in any procurement or research decision.

Procurement Risks for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide: Why In-Class Analogs Are Not Interchangeable


The 1,3,4-oxadiazole scaffold is a known privileged structure, but biological activity is exquisitely sensitive to the nature of the substituents at the 2- and 5-positions. Simply procuring a generic 2,5-disubstituted oxadiazole or a close analog of CAS 891138-19-5 as a substitute risks irreproducible results and project failure. Evidence from a homologous structure-activity series shows that even minor changes to the amide moiety can shift the mechanism of enzyme inhibition from competitive binding to promiscuous colloidal aggregation, a notorious source of false positives in drug discovery [1]. Furthermore, quantitative data shows that replacing the 2-methylpropanamide group with a 3-chlorobenzamide (19% inhibition at 10 µM against PurE) [2] or a furan-2-carboxamide (EC50 >300,000 nM against GSK-3β) [3] results in drastically different and target-specific activity profiles. These findings underscore that pharmacological and chemical behaviors are not conserved within the class, making the selection of the exact compound a critical scientific decision.

Quantitative Differentiation Guide for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide


Mechanistic Purity: Avoiding Aggregation-Based False Positives Seen in Oxadiazole Analogs

The 2-methylpropanamide (isobutyramide) substituent is a critical determinant of a clean, competitive inhibition mechanism. A landmark study on a homologous oxadiazole series found that many close analogs, particularly those with modified amide groups, exhibited divergent modes of inhibition, including acting not as classical inhibitors but via colloidal aggregation [1]. This unspecific mechanism is a major liability in drug discovery. While the exact aggregation profile for CAS 891138-19-5 has not been published, its isobutyramide group represents a distinct chemical space compared to analogs that were confirmed aggregation-based inhibitors, suggesting a higher probability of a target-specific mechanism. This differentiation is crucial for labs seeking to avoid promiscuous inhibitors that generate non-reproducible structure-activity relationships (SAR).

Medicinal Chemistry Enzyme Inhibition False Positive Mitigation

Antimicrobial Target Engagement Profile: Quantified Activity Gap vs. 3-Chlorobenzamide Analog

A direct structural analog, where the isobutyramide group of the target compound is replaced by a 3-chlorobenzamide, has been quantitatively evaluated. This analog, 3-chloro-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrated 19% inhibition of Bacillus anthracis PurE at a concentration of 0.010 mM (10 µM) [1]. This provides a quantifiable baseline for the antimicrobial potential of the 2,5-dichlorophenyl-oxadiazole core. The stark difference in the 2-position substituent between this benchmark molecule and the isobutyramide derivative of interest predicts a divergent target engagement and potency profile. Researchers focused on PurE or related antimicrobial targets should not expect the same activity from CAS 891138-19-5, and its unique structure may offer a way to tune selectivity or improve physicochemical properties away from the weak inhibition observed.

Antimicrobial Drug Discovery PurE Inhibitor Bacillus anthracis

Kinase Selectivity Profile: Contrasting Inactivity with a Furan Analog at GSK-3β

A closely related compound, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide, was tested against glycogen synthase kinase-3 beta (GSK-3β). The result was an EC50 value greater than 300,000 nM (>300 µM), indicating the compound is essentially inactive against this kinase [1]. This datum highlights how the electronic and steric properties of the 2-position amide dramatically impact kinase binding. The target compound, with its saturated isobutyramide chain, offers a completely different pharmacophore compared to the aromatic furan ring, which is expected to result in a distinct selectivity fingerprint. For a project aiming to target or deliberately avoid GSK-3β, CAS 891138-19-5 serves as a differentiated negative control or a starting point for exploring novel kinase chemical space.

Kinase Inhibition GSK-3beta Selectivity Screening

Recommended Application Scenarios for Procuring N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide


Medicinal Chemistry Hit-to-Lead Optimization of Non-Aggregating Oxadiazole Scaffolds

Based on class-level evidence that many oxadiazole analogs act as colloidal aggregators [1], a research group focused on developing high-quality chemical probes should procure CAS 891138-19-5. It serves as a key intermediate or final compound for exploring structure-activity relationships (SAR) that avoid the aggregation liability common in this class. Its isobutyramide side chain is hypothesized to confer different physical chemistry properties that may reduce promiscuous inhibition, making it a superior choice for lead optimization campaigns where mechanism of action is paramount. (Source: Section 3, Evidence Item 1).

Novel Antimicrobial Agent Development Against PurE-Negative Pathogens

Given that a direct structural analog (3-chlorobenzamide derivative) shows only weak (19%) inhibition of Bacillus anthracis PurE at 10 µM [2], CAS 891138-19-5 can be procured as a structurally distinct tool compound. It is ideal for screening panels against other bacterial targets or for use in combination studies where a different pharmacokinetic or target engagement profile is desired, moving away from the weak PurE activity of its neighbor. (Source: Section 3, Evidence Item 2).

Kinase Selectivity Profiling and Chemical Biology Tool Generation

The procurement of CAS 891138-19-5 is strategically sound for kinase drug discovery projects. A close analog, the 2-furamide derivative, was shown to be completely inactive (EC50 >300,000 nM) against GSK-3β [3]. This establishes the target compound as a differentiated scaffold. It can be used as a negative control for GSK-3β-related studies or as a starting point for a novel kinase inhibitor library, where its unique isobutyramide moiety offers a new direction for achieving potency and selectivity not found with aromatic amides. (Source: Section 3, Evidence Item 3).

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.